Product packaging for 2,5-Dimethylthiophene-3-carboxamide(Cat. No.:)

2,5-Dimethylthiophene-3-carboxamide

Cat. No.: B3859186
M. Wt: 155.22 g/mol
InChI Key: HHMQSHIONIRFLZ-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carboxamide is a high-purity chemical reagent featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged structure in medicinal chemistry due to its aromaticity and planarity, which enhance receptor binding, and its versatile synthetic applicability . Thiophene carboxamide derivatives are extensively investigated as key scaffolds for developing novel bioactive molecules with a wide range of therapeutic potentials . This compound is of particular value for researchers in anticancer and kinase inhibition studies. Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of key biological targets. For instance, novel thiophene-3-carboxamide analogues have been designed as potential VEGFR-2 inhibitors, exhibiting excellent anti-angiogenic and anti-proliferative activities against various cancer cell lines by blocking the cell cycle, increasing ROS production, and inducing apoptosis . Furthermore, structurally similar thiophene-3-carboxamide derivatives have demonstrated activity as dual inhibitors of the c-Jun N-terminal kinase (JNK) pathway, functioning as both ATP and JIP mimetics, which is a promising mechanism for addressing conditions like type-2 diabetes, neurodegeneration, and cancer . The specific substitution pattern on the thiophene ring, including the positions of methyl and carboxamide groups, is crucial for its biological activity and interaction with enzyme targets . This product is supplied for research purposes as a building block in combinatorial chemistry, for structure-activity relationship (SAR) studies, and for the synthesis of more complex pharmaceutical intermediates. It is strictly for laboratory research use. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B3859186 2,5-Dimethylthiophene-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQSHIONIRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Microwave Assisted Synthetic Approaches to 2,5 Dimethylthiophene 3 Carboxamide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. In the context of the Gewald reaction, microwave irradiation has been demonstrated to reduce reaction times and improve yields of 2-aminothiophene derivatives. wikipedia.org This technique offers a more efficient and environmentally friendly alternative to conventional heating methods. clockss.org

The application of microwave heating can be particularly advantageous for the synthesis of libraries of substituted thiophenes for screening purposes. nih.gov A one-pot, three-step microwave-assisted method has been developed for the synthesis of a library of 105 compounds from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanoacetamides. nih.gov This highlights the potential for rapid and efficient synthesis of derivatives related to 2,5-dimethylthiophene-3-carboxamide.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethylthiophene 3 Carboxamide

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 2,5-dimethylthiophene-3-carboxamide is susceptible to both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the thiophene ring generally favors electrophilic substitution. However, the positions of the methyl and carboxamide substituents significantly influence the regioselectivity of these reactions. The C4 position is the most likely site for electrophilic attack, influenced by the directing effects of the adjacent substituents.

While less common, nucleophilic substitution can also occur, particularly on thiophene derivatives bearing leaving groups. For instance, the chlorine atom in 5-chloro-N,N-dimethylthiophene-2-carboxamide can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a range of substituted thiophenes.

Reaction Type Reagents and Conditions Product Type Reference
Electrophilic Aromatic ChlorinationTrichloroisocyanuric acid (TCCA), acidic conditionsChloro-substituted thiophene
Nucleophilic SubstitutionAmines, thiols, or alkoxides on a chloro-substituted thiopheneSubstituted thiophenes

Functional Group Transformations of the Carboxamide Moiety

The carboxamide group of this compound is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These modifications allow for the introduction of new functionalities and the synthesis of a broad spectrum of derivatives.

Oxidation Reactions

The sulfur atom within the thiophene ring can be oxidized to form the corresponding sulfoxides or sulfones. researchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for such transformations. researchgate.net

Oxidizing Agent Product Reference
m-CPBAThiophene-1-oxide or Thiophene-1,1-dioxide researchgate.net

Reduction Reactions

The carboxamide functional group can undergo reduction to yield either an amine or an alcohol, depending on the reducing agent employed. This transformation provides a route to aminomethyl or hydroxymethyl thiophene derivatives.

Nucleophilic Substitution Reactions

The amino group of 2-aminothiophene-3-carboxamides can participate in nucleophilic substitution reactions. tubitak.gov.tr For instance, reaction with isocyanate reagents can lead to the formation of urea (B33335) derivatives.

Cyclocondensation Reactions for Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules. nih.gov

Synthesis of Thieno[2,3-d]pyrimidines from this compound

A common and effective method for constructing the thieno[2,3-d]pyrimidine (B153573) scaffold involves the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) with various reagents. For example, reaction with aroyl halides in boiling pyridine (B92270), followed by cyclization with sodium hydroxide, yields 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net Another approach involves reacting the aminothiophene with formamide (B127407) under reflux to produce the thieno[2,3-d]pyrimidin-4(3H)-one derivative. nih.gov This intermediate can be further functionalized, for instance, by chlorination with phosphorus oxychloride, to provide a versatile precursor for a range of substituted thieno[2,3-d]pyrimidines. nih.govnih.gov

Starting Material Reagents and Conditions Intermediate/Product Reference
2-Amino-4,5-dimethylthiophene-3-carboxamide1. Aroyl halides, pyridine (boiling)2. 10% NaOH2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones researchgate.net
2-Amino-cycloheptathieno[2,3-d]pyrimidine derivativeFormamide (reflux)Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one nih.gov
Thieno[2,3-d]pyrimidin-4-one derivativePhosphorus oxychloride (POCl₃)4-Chlorothieno[2,3-d]pyrimidine nih.govnih.gov
4-Chlorothieno[2,3-d]pyrimidineHydrazine hydrate, ethanol (B145695) (reflux)4-Hydrazinothieno[2,3-d]pyrimidine nih.gov

These synthetic strategies highlight the utility of this compound as a building block in medicinal chemistry and materials science, providing access to a wide array of complex heterocyclic structures.

Formation of 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds

The synthesis of fused heterocyclic systems such as 1,2,4-triazolo[1,5-a]pyrimidines from thiophene-based precursors is a key strategy in medicinal chemistry. nih.gov The general and most common approach for constructing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a suitable 1,3-dicarbonyl or α,β-unsaturated carbonyl compound. nih.govnih.gov

For a precursor like this compound, the synthetic route would necessitate its conversion into a corresponding thiophene-substituted aminotriazole. This transformation can be envisioned through a multi-step sequence. First, the carboxamide could be converted to an acid hydrazide. Subsequent reaction with a cyanogen (B1215507) source or an S-methylisourea derivative can lead to the formation of an aroylaminoguanidine intermediate, which upon cyclization, yields the required 3-(2,5-dimethylthiophen-3-yl)-1,2,4-triazol-5-amine. nih.gov

Once the key aminotriazole intermediate is secured, it can be reacted with various β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) or α,β-unsaturated ketones (chalcones) in a cyclocondensation reaction to yield the target 1,2,4-triazolo[1,5-a]pyrimidine core, substituted with the 2,5-dimethylthiophene (B1293386) moiety at the 2-position. nih.gov This reaction typically proceeds via initial nucleophilic attack, cyclization, and subsequent dehydration/aromatization to furnish the fused heterocyclic system. nih.gov

Palladium-Catalyzed C-C Coupling Reactions for Aryl-Substituted Thiophenes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a highly efficient and versatile method for forming carbon-carbon bonds and installing aryl groups onto thiophene rings. rsc.orgyoutube.com This methodology is widely applied in the synthesis of functional organic materials and complex molecules. rsc.orgrsc.org The reaction typically involves the coupling of a halogenated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comrsc.org

Starting from this compound, a necessary preliminary step is the regioselective halogenation (e.g., bromination or iodination) of the thiophene ring, most likely at the C4 position, to provide the required electrophilic partner for the cross-coupling reaction. Once the halogenated thiophene-3-carboxamide (B1338676) is obtained, it can be subjected to Suzuki-Miyaura conditions.

The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the thiophene derivative. youtube.com This is followed by a transmetalation step with the arylboronic acid (activated by the base) and concludes with reductive elimination to yield the aryl-substituted thiophene product and regenerate the palladium(0) catalyst. youtube.com The use of bulky trialkylphosphine ligands, such as P(t-Bu)₃, has been shown to be effective for coupling reactions involving aryl chlorides, which are often less reactive than bromides or iodides. nih.gov This approach allows for the introduction of a wide variety of aryl and heteroaryl groups. acs.org

Table 1: Examples of Aryl Groups Introduced via Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryArylboronic AcidAryl Substituent Introduced
1Phenylboronic acidPhenyl
24-Methylphenylboronic acidp-Tolyl
32-Methylphenylboronic acido-Tolyl
44-Methoxyphenylboronic acidp-Anisyl
51-Naphthylboronic acid1-Naphthyl
6Thiophen-2-ylboronic acid2-Thienyl

This table illustrates the versatility of the Suzuki-Miyaura reaction in introducing diverse aryl functionalities onto a thiophene core.

Strategies for Introducing Bulky Aryl Substitutions and Analyzing Dihedral Angles

The introduction of sterically demanding or bulky aryl substituents onto a thiophene ring requires careful consideration of reaction conditions to overcome steric hindrance. rsc.org Furthermore, the resulting dihedral angle between the thiophene and the aryl ring is a critical structural parameter that significantly influences the molecule's conformational geometry and optoelectronic properties. rsc.orgnii.ac.jp

Strategies for introducing bulky aryl groups often rely on optimized palladium-catalyzed cross-coupling protocols. rsc.org For instance, the use of highly active palladium-phosphine catalyst systems can facilitate the coupling of sterically hindered substrates. nih.gov Sequential cross-coupling reactions on a poly-halogenated thiophene can be employed to build up complex, multi-substituted aryl-thiophene structures, where the steric bulk of a previously introduced group can direct the regioselectivity of a subsequent substitution. rsc.org

The dihedral angle between the thiophene ring and the attached aryl substituent is largely governed by the steric interactions between the groups at the ortho-positions of the aryl ring and the adjacent methyl group or carboxamide on the thiophene ring. nii.ac.jp Introducing bulky alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) at the ortho position of the phenyl ring leads to a systematic increase in the dihedral angle. nii.ac.jp This is a direct consequence of increased steric repulsion, which forces the aryl ring to twist out of the plane of the thiophene ring. rsc.org Studies have shown that larger dihedral angles can destabilize π-conjugation, which in turn can lower the activation barrier for certain photochemical reactions like photocyclization. rsc.orgnii.ac.jp X-ray crystallographic analysis is the definitive method for determining these angles in the solid state, while computational methods like Density Functional Theory (DFT) are used to estimate them in solution. nii.ac.jp

Table 2: Influence of Ortho-Substituent on Aryl-Thiophene Dihedral Angle

Ortho-Substituent on Phenyl RingRelative Steric BulkExpected Dihedral Angle (θ)
-HLowSmall (near-planar)
-CH₃MediumIncreased
-CH(CH₃)₂HighLarger
-C(CH₃)₃Very HighSignificantly Twisted (>80°)

This table demonstrates the direct relationship between the size of the substituent at the ortho position of the aryl ring and the resulting dihedral angle with the thiophene plane. Larger groups induce greater steric strain, leading to a larger twist. Data is generalized from findings in related systems. rsc.orgnii.ac.jp

Advanced Spectroscopic and Crystallographic Elucidation of 2,5 Dimethylthiophene 3 Carboxamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For instance, the 1H NMR spectra of N-substituted 2,5-dimethylthiophene-3-carboxamide derivatives consistently show characteristic signals for the methyl groups on the thiophene (B33073) ring, typically appearing as sharp singlets in the upfield region. The proton on the C4 position of the thiophene ring also gives a distinct singlet. The chemical shifts of the protons on the N-substituent will vary depending on its nature.

The 13C NMR spectra provide further confirmation of the carbon framework. The signals for the two methyl carbons and the carbons of the thiophene ring, including the quaternary carbons, appear at predictable chemical shifts. The carbonyl carbon of the carboxamide group is also readily identifiable in the downfield region of the spectrum.

Detailed 1H and 13C NMR data for representative N-substituted derivatives of this compound are presented in the interactive table below. researchgate.net

1H and 13C NMR Data for N-Substituted this compound Derivatives
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
N-(2-((4-nitrobenzyl)thio)ethyl)-2,5-dimethylthiophene-3-carboxamide8.21–8.13 (m, 2H), 7.50 (m, 2H), 6.04 (s, 1H), 5.97 (s, 1H), 3.81 (s, 2H), 3.53 (q, J = 6.4 Hz, 2H), 2.64 (t, J = 6.6 Hz, 2H), 2.53 (s, 3H), 2.24 (s, 3H)164.15, 155.33, 150.12, 147.04, 145.98, 129.71, 123.86, 115.68, 103.85, 37.90, 35.32, 31.42, 13.47, 13.26
N-(2-((4-cyanobenzyl)thio)ethyl)-2,5-dimethylthiophene-3-carboxamide7.66–7.55 (m, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.12 (s, 1H), 5.99 (s, 1H), 3.77 (s, 2H), 3.52 (q, J = 6.5 Hz, 2H), 2.62 (t, J = 6.6 Hz, 2H), 2.53 (s, 3H), 2.24 (s, 3H)164.24, 155.29, 150.07, 143.90, 132.40, 129.65, 118.75, 115.73, 110.91, 103.94, 37.89, 35.54, 31.28, 13.50, 13.30

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the thiophene ring and the methyl groups.

While a specific experimental FTIR spectrum for this compound is not available in the reviewed literature, the characteristic vibrational frequencies for related thiophene carboxamide derivatives have been reported. Typically, the N-H stretching vibrations appear in the region of 3400-3200 cm-1. The C=O stretching vibration of the amide I band is expected to be observed around 1640-1680 cm-1. The N-H bending vibration (amide II band) usually appears in the 1640-1550 cm-1 region. Vibrations corresponding to the C-H bonds of the methyl groups and the thiophene ring, as well as C-S stretching vibrations, would also be present at their characteristic frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pattern of a compound, which can further confirm its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

For N-substituted derivatives of this compound, HRMS data has been reported, confirming their elemental composition. The fragmentation patterns would typically involve cleavage of the amide bond and fragmentation of the N-substituent.

The table below presents the calculated and found high-resolution mass spectrometry data for representative N-substituted derivatives of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Data for N-Substituted this compound Derivatives
CompoundCalculated m/z [M+H]+Found m/z [M+H]+
N-(2-((4-nitrobenzyl)thio)ethyl)-2,5-dimethylthiophene-3-carboxamide351.0837351.0830
N-(2-((4-cyanobenzyl)thio)ethyl)-2,5-dimethylthiophene-3-carboxamide315.1167315.1160

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. As of the latest literature review, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, the following subsections are based on the expected structural features and analysis of closely related thiophene carboxamide derivatives.

Molecular Conformation and Dihedral Angle Analysis

The conformation of this compound would be determined by the rotational freedom around the C3-C(O) and C(O)-N bonds. The dihedral angle between the plane of the thiophene ring and the amide group would be a key structural parameter. In related structures, this angle can vary depending on the steric and electronic effects of the substituents.

Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of the amide functional group in this compound makes it a prime candidate for forming hydrogen bonds. Intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules are expected to be a dominant feature in the crystal lattice, potentially leading to the formation of chains or dimeric motifs. Intramolecular hydrogen bonds are less likely in the unsubstituted compound but could be present in suitably substituted derivatives.

Theoretical and Computational Investigations of 2,5 Dimethylthiophene 3 Carboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are pivotal in predicting the molecular structure and electronic properties of compounds like 2,5-dimethylthiophene-3-carboxamide. These computational methods offer a lens into the intrinsic features of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, research on closely related thiophene (B33073) carboxamide derivatives provides valuable insights into the anticipated properties of the target molecule.

Studies on various thiophene-2-carboxamide derivatives, for instance, have utilized DFT with the B3LYP/6-31G(d,p) level of theory to analyze their molecular and electronic properties. mdpi.com These studies reveal that the geometric parameters, such as bond lengths and angles, calculated by DFT are generally in close agreement with experimental data. nih.gov For a related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the mean plane of the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a very small dihedral angle. researchgate.net This suggests that the core thiophene carboxamide structure tends towards planarity.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEH-L) is a crucial parameter for determining molecular reactivity and stability. For a series of 3-substituted thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was found to be a significant indicator of their electronic properties. mdpi.comresearchgate.net For instance, amino-substituted derivatives were reported to have the highest energy gap, while methyl-substituted ones had the lowest. mdpi.comresearchgate.net In another study on thiophene carboxamide derivatives as potential anticancer agents, a very low HOMO-LUMO gap was observed, indicating high reactivity.

These findings suggest that for this compound, the methyl groups on the thiophene ring would influence the electronic distribution and the HOMO-LUMO energy gap, which in turn would affect its reactivity and potential as a bioactive molecule.

Evaluation of Thermodynamic Parameters (e.g., Gibbs Free Energies, Enthalpies, Entropies)

Thermodynamic parameters offer critical information about the stability and spontaneity of chemical processes. For a close analog, 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) (ADTC), thermodynamic parameters of solvation have been evaluated in ethanol (B145695) and mixed ethanol-water solvents at various temperatures. nih.gov

The study on ADTC revealed that its solubility increased with both the mole fraction of ethanol and the temperature. nih.gov From this solubility data, key thermodynamic parameters of solvation were calculated. The enthalpy of solvation (ΔH) can be determined from the relationship between the logarithm of the solubility product (Ksp) and the inverse of temperature (1/T). nih.gov Subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of solvation can be calculated using the Gibbs-Helmholtz equation. nih.gov Theoretical calculations for ADTC were also performed using Gaussian software to evaluate these thermodynamic parameters in ethanol. nih.gov

While specific values for this compound are not available, the data from its amino-substituted analog provides a strong indication of the expected trends and magnitudes of its thermodynamic properties in solution.

Table 1: Investigated Thermodynamic Parameters for a Related Thiophene Carboxamide Derivative

Thermodynamic Parameter Method of Determination Solvent System(s)
Solubility Product (Ksp) Experimental Measurement Ethanol, Ethanol-Water mixtures
Gibbs Free Energy of Solvation (ΔG) Calculated from Ksp Ethanol, Ethanol-Water mixtures
Enthalpy of Solvation (ΔH) Calculated from temperature dependence of Ksp Ethanol, Ethanol-Water mixtures
Entropy of Solvation (ΔS) Calculated via Gibbs-Helmholtz equation Ethanol, Ethanol-Water mixtures
Theoretical Thermodynamic Parameters Quantum Mechanical Calculations (Gaussian) Ethanol

Data based on studies of 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC). nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Binding Affinity Predictions

For example, a study on novel thiophene-2-carboxamide derivatives reported binding energy scores ranging from -8.1675 to -9.3283 kcal/mol against the antioxidant target protein with PDB ID 2AS1. nih.gov Another investigation of thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin (B1194345) A-4 (CA-4) involved docking into the tubulin-colchicine binding pocket (PDB ID: 6XER). mdpi.comnih.gov In a different study, thiophene-3-carboxamide (B1338676) derivatives were evaluated as inhibitors of c-Jun N-terminal kinase (JNK), with some compounds showing potent inhibitory profiles. nih.gov

These studies collectively demonstrate that the thiophene carboxamide scaffold can achieve favorable binding affinities with a range of biological targets. The specific affinity of this compound would depend on the target protein and the precise nature of the interactions formed by its methyl and carboxamide groups.

Identification of Key Interacting Residues and Binding Modes

The binding mode describes the specific orientation and interactions of a ligand within the active site of a protein. For thiophene carboxamide derivatives, common interactions include hydrogen bonds and hydrophobic interactions.

In a molecular docking study of 3-hydroxy thiophene carboxamide derivatives, hydrogen bonding was observed between the carboxamide oxygen and amino acid residues like Arginine (Arg). nih.gov Additionally, π-π stacking and π-H interactions were identified between the thiophene and associated phenyl rings and residues such as Tryptophan (Trp), Histidine (His), and Aspartic acid (Asp). nih.gov For thiophene carboxamide derivatives targeting tubulin, hydrogen bonds were formed with residues in both the C- and D-tubulin subunits, complemented by multiple hydrophobic interactions. mdpi.comnih.gov Specifically, interactions with residues like Valine (Val) and Cysteine (Cys) in the tubulin-colchicine binding site were highlighted. nih.gov

In the context of JNK inhibition, the carboxamide group of thiophene-3-carboxamide derivatives was found to form crucial hydrogen-bonding interactions with the side-chain atoms of Glutamine (Gln) 37 in the ATP binding site. nih.gov The position of the carboxamide group on the thiophene ring was also shown to be critical for activity. nih.gov

These findings suggest that the carboxamide moiety of this compound would likely act as a key hydrogen bond donor or acceptor, while the dimethyl-substituted thiophene ring would engage in hydrophobic and/or π-stacking interactions within a target's binding pocket.

Table 2: Common Interacting Residues for Thiophene Carboxamide Derivatives in Different Protein Targets

Protein Target Key Interacting Residues Types of Interaction
Antioxidant Protein (PDB: 2AS1) Arg, Asp, Trp, His, Pro, Ser Hydrogen bonding, π-H interactions, π-π stacking
Tubulin (PDB: 6XER) Val, Cys, Asn, Gln Hydrogen bonding, Hydrophobic interactions
c-Jun N-Terminal Kinase (JNK1) Gln Hydrogen bonding

Data compiled from studies on various thiophene carboxamide derivatives. mdpi.comnih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of ligand-protein complexes.

While specific MD simulation studies focused on this compound are not prevalent in the literature, research on related thiophene carboxamide derivatives highlights the utility of this method. For instance, MD simulations of thiophene carboxamide derivatives complexed with tubulin have been performed to assess the stability of the docked poses. mdpi.comnih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the protein and ligand atoms to evaluate the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.

In one such study, the tubulin complexes with two different thiophene carboxamide derivatives showed optimal dynamics trajectories over a 100 ns timescale, affirming their high stability and compactness within the binding pocket. mdpi.com Similarly, a 200-ns MD simulation was used to assess the binding stability of phenylthiophene-2-carboxylate compounds with protein tyrosine phosphatase.

These examples underscore the importance of MD simulations in validating docking results and understanding the dynamic nature of ligand-receptor interactions. For this compound, MD simulations would be instrumental in determining its preferred conformations in different environments and assessing the stability of its potential complexes with biological targets.

Solvation Parameters and Solvent Effects on this compound

Theoretical and computational chemistry offers significant insights into the behavior of molecules in different solvent environments. For derivatives of this compound, these studies illuminate the intricate interplay between the solute and solvent molecules, which governs solubility and other physicochemical properties. Research in this area for a closely related compound, 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC), provides a valuable case study into solvation phenomena. pcbiochemres.com

Detailed Research Findings

A study on 2-amino-4,5-dimethylthiophene-3-carboxamide investigated its solvation in ethanol and mixed ethanol-water solvents at various temperatures (293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K). pcbiochemres.com The research combined experimental solubility measurements with theoretical quantum mechanical calculations using the Gaussian software package to evaluate thermodynamic solvation parameters. pcbiochemres.com

The findings revealed that the solubility of the compound increased with both rising temperature and a higher mole fraction of ethanol in the aqueous mixtures. pcbiochemres.com This behavior is attributed to more favorable solvation parameters under these conditions. pcbiochemres.com The study evaluated key thermodynamic parameters, including Gibbs free energies, enthalpies, and entropies of solvation, to understand the driving forces of the dissolution process. pcbiochemres.com

Theoretical calculations performed in ethanol as the solvent environment provided a deeper understanding of the thermodynamic properties of the compound. pcbiochemres.com These computational models are crucial for correlating the molecular structure with its macroscopic behavior in solution.

The following tables summarize the key thermodynamic and theoretical solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide in mixed ethanol-water solvents.

Table 1: Molar Solubility of 2-amino-4,5-dimethylthiophene-3-carboxamide in Ethanol-Water Mixtures at Different Temperatures

Mole Fraction of Ethanol 293.15 K 298.15 K 303.15 K 308.15 K 313.15 K
Data Not Available in Snippet Data Not Available in Snippet Data Not Available in Snippet Data Not Available in Snippet Data Not Available in Snippet Data Not Available in Snippet

Table 2: Thermodynamic Parameters of Solvation for 2-amino-4,5-dimethylthiophene-3-carboxamide

Thermodynamic Parameter Value in Mixed EtOH-H₂O Solvents
Gibbs Free Energies of Solvation Evaluated
Enthalpies of Solvation Evaluated
Entropies of Solvation Evaluated

Note: The source indicates these parameters were evaluated and discussed, but the specific numerical values are not provided in the abstract. pcbiochemres.com

Mechanistic Studies of Biological Interactions Pre Clinical Focus

Enzyme Inhibition Mechanisms

The thiophene (B33073) carboxamide scaffold is a recurring motif in the design of various enzyme inhibitors. Pre-clinical studies on derivatives and structurally related compounds suggest that 2,5-Dimethylthiophene-3-carboxamide may interact with several key enzymes involved in pathological processes.

Topoisomerase II (Topo II) is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drugs. These drugs often function by stabilizing the transient DNA-enzyme complex, leading to cytotoxic double-strand breaks in cancer cells.

While direct studies on this compound are not prevalent, research into structurally related compounds highlights the potential of the dimethylthiophene core. For instance, a series of N-acetyl pyrazolines based on a 2,5-dimethylthiophene (B1293386) scaffold were designed and evaluated as topoisomerase inhibitors. Specific derivatives from this series demonstrated potent and selective inhibitory activity against human Topoisomerase II. Molecular docking studies further supported their role as ATP-dependent catalytic inhibitors of Topo II, indicating they interfere with the enzyme's energy-dependent function rather than intercalating with DNA. These findings suggest that the 2,5-dimethylthiophene moiety is a viable scaffold for developing selective Topo II inhibitors.

Table 1: Examples of Topoisomerase II Inhibitors and Their Mechanisms

Inhibitor Class Example Mechanism of Action
Thiophene-based 2,5-dimethylthiophene N-acetyl pyrazolines Selective, ATP-dependent catalytic inhibition
Epipodophyllotoxins Etoposide Stabilization of the Topo II-DNA cleavage complex

| Anthracyclines | Doxorubicin | DNA intercalation and Topo II poisoning |

Dihydrofolate Reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest, which has made it a valuable target for antimicrobial and anticancer agents for decades.

The thieno[2,3-d]pyrimidine (B153573) scaffold, which integrates a thiophene ring, has been identified as highly conducive to dual inhibition of human DHFR and thymidylate synthase (TS). Studies on 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines have shown that these compounds can act as potent antifolates. This indicates that the thiophene ring system, as present in this compound, is a key structural element for interacting with the active site of DHFR. The mechanism of such inhibitors is to block the reduction of dihydrofolate to tetrahydrofolate, thereby depleting the precursors necessary for DNA replication and causing "thymineless death" in proliferating cells.

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are deeply involved in inflammation and cancer. Dual inhibition of both COX-2 and 5-LOX is a sought-after therapeutic strategy to overcome the limitations of traditional NSAIDs and selective COX-2 inhibitors, which can lead to gastrointestinal issues or cardiovascular risks. nih.govnih.gov

Research into dual inhibitors has shown that a variety of chemical structures can achieve this activity. Notably, derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran featuring an amide group at the 5-position have been identified as potent dual inhibitors of COX and 5-LOX. This highlights the suitability of the carboxamide functional group for interacting with these enzymes. Given that this compound possesses this functional group on a thiophene backbone—another scaffold explored for anti-inflammatory agents—it represents a structure with potential for the modulation of COX and LOX pathways. hmdb.ca

The influenza virus RNA-dependent RNA polymerase (RdRP) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. This complex is essential for viral transcription and replication and is highly conserved among different strains, making it an attractive target for broad-spectrum antiviral drugs. A key interaction for the polymerase's function is the binding of the PB1 subunit to the C-terminal domain of the PA subunit.

Scientific investigations have identified thiophene-3-carboxamide (B1338676) derivatives as promising small-molecule inhibitors that disrupt this crucial PA-PB1 protein-protein interaction. acs.orgnih.govcardiff.ac.uk These compounds function by binding to a hydrophobic groove on the PA subunit, thereby preventing its association with PB1 and inhibiting the polymerase's activity. cardiff.ac.uk The discovery and subsequent optimization of these thiophene-3-carboxamide scaffolds underscore their potential as candidates for the development of new anti-influenza therapies. acs.orgnih.gov This research directly implicates the core structure of this compound in a significant antiviral mechanism. acs.orgnih.gov

Receptor Binding and Modulation

Beyond direct enzyme inhibition, the thiophene carboxamide structure also engages with cell surface receptors, acting as a modulator of their function.

The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in regulating cardiac function, neuronal activity, and inflammation. Allosteric enhancers are compounds that bind to a site on the receptor distinct from the primary agonist binding site, modulating the receptor's response to its natural ligand, adenosine.

Studies have shown that compounds with a 2-aminothiophene-3-carboxamide (B79593) structure are effective positive allosteric modulators of the A1AR. nih.gov These molecules have been found to increase the binding of A1 receptor agonists and enhance A1 receptor-mediated functional responses. The mechanism involves the allosteric enhancer binding preferentially to the agonist-occupied conformation of the receptor. This stabilizes the receptor in its active state, slows the dissociation of the agonist, and results in a significant leftward shift in the agonist's concentration-response curve, effectively amplifying the physiological signal of adenosine. nih.gov This activity is specific to the A1 receptor, with little to no effect observed on other adenosine receptor subtypes or other G protein-coupled receptors.

Table 2: Observed Effects of Thiophene-based A1AR Allosteric Enhancers

Parameter Observation Implication
Agonist Binding Increased affinity for agonist ligands Potentiation of the natural ligand (adenosine) effect
Agonist Dissociation Slowed rate of dissociation Prolonged receptor activation
Functional Response Enhanced inhibition of cyclic AMP accumulation Amplification of the downstream cellular signal

| Receptor Specificity | Specific to A1 Adenosine Receptor | Targeted modulation with fewer off-target effects |

Voltage-Gated Sodium Channel Inhibition

Derivatives of 2,5-dimethylthiophene are subjects of research for their potential as inhibitors of voltage-gated sodium channels (VGSCs). nih.govnih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov The inhibition of VGSCs is a key mechanism for controlling neuronal hyperexcitability, which is implicated in conditions such as epilepsy and neuropathic pain.

Thiophene carboxamide derivatives have been synthesized and studied for their potential therapeutic effects, including anticonvulsant and analgesic properties, which are often mediated through VGSC inhibition. mdpi.com The interaction of these compounds with VGSCs can lead to a blockade of sodium ion influx, thereby dampening neuronal excitability. nih.gov This mechanism involves the binding of the inhibitor to the channel protein, which can stabilize the channel in a non-conducting state. nih.gov The specific binding site and the conformational changes induced by this compound and its analogs are areas of active investigation.

Cellular Pathway Modulation

Apoptosis Induction via Caspase Activation

Research has demonstrated that thiophene carboxamide derivatives can induce apoptosis, or programmed cell death, in cancer cells. mdpi.com A primary mechanism for this is the activation of caspases, a family of proteases that are central to the apoptotic process. researchgate.netnih.gov

The process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. mdpi.comnih.gov Studies on related thiophene compounds have shown that they can trigger the activation of caspase-3/7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. mdpi.com For instance, some thiophene carboxamide scaffolds have been reported to induce apoptosis in various cancer cell lines, including those from leukemia, breast adenocarcinoma, and pancreatic carcinoma, through the activation of caspase 3/7 and depolarization of the mitochondrial membrane. mdpi.com This activation of caspases is a critical step in the execution phase of apoptosis. mdpi.com

Cell Cycle Arrest (e.g., G1, G2/M phases)

In addition to inducing apoptosis, this compound and its derivatives have been found to modulate the cell cycle in cancer cells. nih.gov The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer.

Certain thiophene derivatives have been shown to cause cell cycle arrest at specific checkpoints, such as the G1 and G2/M phases. nih.govnih.gov For example, some synthetic arylpyridylindole derivatives, which share structural similarities with thiophene-based compounds, have demonstrated a biphasic effect, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in lung cancer cells. nih.gov Arrest at the G2/M checkpoint prevents cells from entering mitosis, while G1 arrest halts the cell cycle before DNA replication. This interruption of the cell cycle can inhibit tumor growth and proliferation. The specific phase of arrest can depend on the chemical structure of the compound and the type of cancer cell being targeted. mdpi.comresearchgate.net

Reactive Oxygen Species (ROS) Level Induction in Cancer Cells

Another important mechanism by which thiophene carboxamide derivatives exert their anticancer effects is through the induction of reactive oxygen species (ROS) in cancer cells. nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to cell death. nih.govnih.gov

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced stress. nih.gov Some studies have shown that certain anticancer agents can elevate ROS levels, leading to oxidative stress and subsequent apoptosis. mdpi.com For example, the anticancer effects of some compounds are associated with the generation of ROS, which can trigger DNA damage and modulate various signaling pathways. mdpi.com The induction of ROS by thiophene derivatives can therefore be a key strategy in selectively targeting and eliminating cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Analysis in Bioactivity Contexts

Influence of Substituent Effects on Biological Efficacy

The biological activity of this compound is significantly influenced by the nature and position of substituents on the thiophene and carboxamide moieties. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Research has shown that the presence of different functional groups can dramatically alter the biological efficacy. nih.govresearchgate.net For instance, electron-donating or electron-withdrawing groups on an aryl ring attached to the thiophene core can modulate the compound's anti-inflammatory, antidiabetic, or anticancer activities. researchgate.netnih.gov The type of substituent can also affect the compound's ability to interact with its biological target. For example, in a series of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group was found to enhance activity against certain bacteria. nih.gov

Below is a table summarizing the influence of various substituents on the biological activity of thiophene carboxamide derivatives based on available research.

Compound Series Substituent Position Observed Effect on Biological Activity Reference
3-Hydroxy thiophene-2-carboxamidesHydroxyl group3-position of thiopheneHigher activity, possibly due to increased solubility. nih.gov
3-Amino thiophene-2-carboxamidesAmino group3-position of thiopheneGenerally higher antibacterial activity than hydroxy or methyl analogs. nih.gov
Thiophene-2-carboxamidesMethoxy groupOn aryl substituentEnhanced antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Thiophene-2-carboxamidesMethyl groupOn carboxamide (Th2)Boosted antibacterial activity against specific Gram-negative bacteria. nih.gov
Phenyl-thiophene-carboxamidesTrimethoxyphenyl moietyOn phenyl ringSignificant anticancer properties, biomimetic to combretastatin (B1194345) A-4. mdpi.com
5-Cyano-thiophene-3-carboxamidesElectron-withdrawing (e.g., halogens) or electron-donating (e.g., hydroxyl, methoxy) groupsOn aryl tailInfluences binding and cytotoxic effects on hepatocellular carcinoma cells. nih.gov

This SAR analysis provides a framework for the rational design of new this compound derivatives with improved therapeutic potential. nih.govnih.govscispace.com

Role of Thiophene Ring and Carboxamide Moiety in Bioactivity

The bioactivity of thiophene-3-carboxamide derivatives is intrinsically linked to the unique structural and electronic properties of the thiophene ring and the carboxamide functional group. The interplay between these two components is crucial for molecular recognition and interaction with biological targets.

The thiophene ring, a sulfur-containing aromatic heterocycle, serves as a critical scaffold in many biologically active compounds. Its aromaticity and planarity facilitate binding to receptors and enzymes. mdpi.com The sulfur atom in the thiophene ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile. Studies on various thiophene carboxamide derivatives have highlighted the importance of the thiophene ring in establishing key interactions within the binding sites of target proteins. For instance, the high aromatic character of the thiophene ring enables it to participate in π-cationic interactions with amino acid residues like lysine (B10760008) in the binding pockets of enzymes such as tubulin. mdpi.com The electron density of the thiophene ring, which can be modulated by substituents, plays a significant role in the strength of these interactions and, consequently, the biological activity. mdpi.com Replacing the thiophene ring with a phenyl ring has been shown to cause a drastic reduction in the inhibitory activity of certain kinase inhibitors, underscoring the privileged role of the thiophene scaffold. nih.gov

The carboxamide moiety at the 3-position of the thiophene ring is another key determinant of bioactivity. Its position is critical, as relocating the carboxamide group to other positions on the thiophene ring can lead to a complete loss of activity. nih.gov The carboxamide group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with amino acid residues in target proteins. These interactions are often essential for anchoring the molecule in the correct orientation within the binding site. Furthermore, intramolecular hydrogen bonding between the carboxamide's N-H and a nearby nitrogen atom can lock the molecule into a rigid, pseudo-six-membered ring conformation. nih.govresearchgate.net This conformational rigidity reduces the entropic penalty upon binding and can enhance the affinity for the biological target. The substitution pattern on the carboxamide nitrogen also influences the biological activity, suggesting that this part of the molecule is often involved in specific interactions that determine potency and selectivity.

The methyl groups at the 2- and 5-positions of the thiophene ring in this compound also contribute to its biological profile. These small alkyl groups can influence the molecule's lipophilicity and steric interactions within a binding pocket. Structure-activity relationship studies on related compounds have shown that substitutions on the thiophene ring can have a significant impact on potency. For example, in a series of JNK1 inhibitors, the introduction of 4,5-dimethyl substitutions on the thiophene ring of the parent compound resulted in a less active molecule compared to the unsubstituted analog. nih.gov This suggests that while the core thiophene-3-carboxamide scaffold is essential, the nature and position of substituents are critical for fine-tuning the biological activity.

Pre-clinical in vitro Assays for Mechanistic Understanding

To elucidate the mechanism of action of this compound and its derivatives at the molecular level, a variety of pre-clinical in vitro assays are employed. These assays are designed to assess the compound's effects on specific cellular processes and to identify its molecular targets. Based on the activities reported for structurally related thiophene carboxamides, a standard panel of assays would likely investigate antiproliferative, anti-inflammatory, and enzyme-inhibitory activities.

A primary step in characterizing a novel compound is to evaluate its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and metabolic activity, providing an initial indication of a compound's anticancer potential. researchgate.net Should a compound exhibit significant cytotoxicity, further assays are conducted to understand the underlying mechanism of cell death.

Cell cycle analysis, typically performed using flow cytometry after staining the cells with a fluorescent DNA-intercalating dye like propidium (B1200493) iodide, can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This provides insights into the potential disruption of cell cycle regulatory proteins.

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), several assays can be utilized. The caspase-3/7 assay measures the activity of key executioner caspases, which are proteases that play a central role in the apoptotic cascade. mdpi.com Another common method is the JC-1 assay, which assesses the mitochondrial membrane potential. mdpi.com A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. Furthermore, the 2',7'–dichlorofluorescein diacetate (DCFDA) assay can be used to measure the intracellular production of reactive oxygen species (ROS), as excessive ROS can trigger oxidative stress and induce apoptosis. mdpi.com

For compounds designed to target specific enzymes, in vitro enzyme inhibition assays are crucial. For instance, if a thiophene carboxamide is developed as a kinase inhibitor, its inhibitory activity against the target kinase (e.g., VEGFR-2, JNK1) would be quantified. nih.govnih.gov These assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

The following tables summarize the types of in vitro assays commonly used for thiophene carboxamide derivatives and the kind of data they generate.

Table 1: Common in vitro Assays for Mechanistic Studies of Thiophene Carboxamides

Assay TypePurposeExample Cell Lines/TargetsEndpoint MeasuredReference
Cytotoxicity/Antiproliferative To assess the effect on cell viability and proliferation.A375, HT-29, MCF-7, HCT-116, HepG-2IC₅₀ (half-maximal inhibitory concentration) mdpi.com
Cell Cycle Analysis To determine the effect on cell cycle progression.U87, A549Percentage of cells in G1, S, and G2/M phases researchgate.net
Apoptosis Induction To quantify the induction of programmed cell death.A375, U87Caspase-3/7 activity, Annexin V-FITC/PI staining mdpi.comresearchgate.net
Mitochondrial Membrane Potential To measure changes in mitochondrial integrity, an early apoptotic event.U87, A375JC-1 fluorescence ratio (red/green) mdpi.comresearchgate.net
Reactive Oxygen Species (ROS) Production To measure the generation of intracellular ROS.U87, A375DCFDA fluorescence intensity mdpi.comresearchgate.net
Enzyme Inhibition To determine the inhibitory potency against a specific molecular target.VEGFR-2, JNK1IC₅₀ value nih.govnih.gov
Cell Migration/Invasion Assay To assess the effect on cancer cell motility.HCT116Number of migrated/invaded cells nih.gov
Colony Formation Assay To evaluate the long-term effect on cell proliferation and survival.HCT116Number and size of colonies nih.gov
Tube Formation Assay To assess the anti-angiogenic potential by measuring the formation of capillary-like structures.HUVECs (Human Umbilical Vein Endothelial Cells)Tube length, number of junctions nih.gov

Table 2: Illustrative Data from in vitro Assays of Thiophene Carboxamide Derivatives

Compound/DerivativeAssayTarget/Cell LineResultReference
Thiophene Carboxamide Derivative 14d VEGFR-2 InhibitionVEGFR-2 EnzymeIC₅₀ = 191.1 nM nih.gov
Thiophene Carboxamide Derivative 14d Cytotoxicity (MTT)HCT116IC₅₀ = 4.28 µM researchgate.net
Thiophene Carboxamide Derivative 2b Cytotoxicity (MTT)Hep3BIC₅₀ = 5.46 µM mdpi.com
Thiophene Carboxamide Derivative 2e Cytotoxicity (MTT)Hep3BIC₅₀ = 12.58 µM mdpi.com
JNK Inhibitor 1 JNK1 InhibitionJNK1 EnzymeIC₅₀ = 26.0 µM nih.gov
JNK Inhibitor 5g (unsubstituted thiophene) JNK1 InhibitionJNK1 EnzymeIC₅₀ = 5.4 µM nih.gov
JNK Inhibitor 5d (4-methyl substituted) JNK1 InhibitionJNK1 EnzymeIC₅₀ > 25 µM nih.gov
JNK Inhibitor 5e (5-methyl substituted) JNK1 InhibitionJNK1 EnzymeIC₅₀ > 25 µM nih.gov

Applications in Advanced Materials Science and Technology

Development of Organic Semiconductors

Thiophene-based molecules are at the forefront of research into organic semiconductors. Their delocalized π-electron systems facilitate charge transport, a fundamental requirement for semiconductor devices.

The inherent semiconducting nature of the thiophene (B33073) core in 2,5-Dimethylthiophene-3-carboxamide makes it a candidate for use in organic electronics. The electron-rich thiophene ring, combined with the electron-withdrawing carboxamide group and electron-donating methyl groups, allows for the tuning of the electronic energy levels (HOMO and LUMO) of the molecule. This tunability is crucial for designing materials with specific charge-transport properties, suitable for a range of electronic applications. While specific studies on this compound are limited, the broader class of thiophene derivatives has been extensively investigated for their semiconducting behavior.

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are key components of modern flexible and transparent electronics. Thiophene-mediated molecules have played a prominent role in the advancement of these technologies. The ability of thiophene derivatives to self-assemble into ordered structures is advantageous for creating efficient charge transport pathways in the active layers of OFETs. Similarly, their tunable fluorescence properties are essential for developing efficient and color-pure emitters in OLEDs. Although direct application of this compound in commercial OFETs and OLEDs is not yet established, its structural motifs suggest it as a promising candidate for future research and development in this area.

Role in Corrosion Inhibition Mechanisms

The protection of metals from corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms like sulfur and nitrogen, have proven to be effective corrosion inhibitors.

Thiophene derivatives, including those with carboxamide functionalities, are recognized for their ability to inhibit the corrosion of steel and other metals in acidic environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. The sulfur atom in the thiophene ring and the nitrogen and oxygen atoms in the carboxamide group of this compound can act as active centers for adsorption, forming a protective layer that isolates the metal from the corrosive medium. Quantum chemical studies on similar thiophene derivatives have shown that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in determining the inhibition efficiency. While specific experimental data for this compound is not widely available, the principles of corrosion inhibition by related compounds are well-established.

Integration into Biosensor and Chemosensor Technologies

The development of sensitive and selective sensors for detecting chemical and biological species is a rapidly growing field. Thiophene-based materials are attractive for sensor applications due to their electrochemical and optical properties, which can be modulated upon interaction with an analyte.

The carboxamide group in this compound provides a site for potential hydrogen bonding and other intermolecular interactions, which could be exploited for the selective binding of specific analytes. The electronic changes within the thiophene ring upon such binding events could then be transduced into a measurable signal, such as a change in electrical conductivity or a shift in fluorescence. While dedicated biosensors or chemosensors based on this specific compound have not been extensively reported, the foundational chemistry of thiophene carboxamides suggests a strong potential for their use in this technological domain.

Interdisciplinary Contributions to Bioimaging

Fluorescence-based bioimaging is a powerful tool in biomedical research and diagnostics, allowing for the visualization of cellular and subcellular structures and processes.

Thiophene-containing fluorophores are increasingly being used in bioimaging applications due to their favorable photophysical properties, including high quantum yields and photostability. The extended π-conjugated system of the thiophene ring in this compound can give rise to fluorescence. The specific emission wavelength and intensity can be tuned by modifying the substituent groups. This allows for the design of fluorescent probes for specific biological targets. While the fluorescent properties of this compound itself require further characterization, the broader class of thiophene derivatives has shown significant promise for in vitro and in vivo imaging.

Future Research Directions and Perspectives

Design and Synthesis of Novel 2,5-Dimethylthiophene-3-carboxamide Derivatives with Enhanced Specificity

The versatility of the this compound core allows for extensive structural modifications to enhance biological specificity and potency. A primary starting point for many synthetic endeavors is 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713), often synthesized through the well-established Gewald reaction. wikipedia.orgarkat-usa.org This reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of sulfur and a base, provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org

Future synthetic strategies will likely focus on:

Derivatization of the Amino Group: The amino group at the C2 position serves as a key handle for introducing a wide array of functional groups. For instance, reactions with various isocyanates and isothiocyanates can yield thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown significant biological activities. nih.gov

Modification of the Carboxamide Moiety: The N-substituent of the carboxamide at the C3 position can be varied to influence the compound's pharmacokinetic and pharmacodynamic properties. Synthesis of derivatives with different aryl or alkyl substituents can lead to compounds with tailored biological effects.

Introduction of Substituents on the Thiophene (B33073) Ring: While the core is 2,5-dimethylated, further functionalization of the thiophene ring, where possible, could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

A significant area of interest is the synthesis of derivatives that act as biomimetics of known drugs, such as the anticancer agent Combretastatin (B1194345) A-4 (CA-4). mdpi.comnih.gov By mimicking the structural features of CA-4, novel thiophene carboxamide derivatives can be designed to interact with its biological targets with high affinity and specificity. mdpi.comnih.gov

Advanced Mechanistic Investigations into Biological Targets and Pathways

Derivatives of thiophene carboxamide have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. mdpi.com Future research will delve deeper into the molecular mechanisms underlying these activities.

Key areas for mechanistic investigation include:

Anticancer Mechanisms: Thiophene carboxamide derivatives have been shown to target crucial components of cell proliferation and survival. For example, some derivatives act as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine (B1669291) and CA-4. mdpi.comnih.gov Others have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Advanced studies will aim to elucidate the precise binding modes and the downstream signaling pathways affected by these compounds. The induction of apoptosis through the modulation of mitochondrial membrane potential and the production of reactive oxygen species are also important areas of investigation. nih.govmdpi.com

Enzyme Inhibition: The thieno[2,3-d]pyrimidine scaffold, accessible from 2-amino-4,5-dimethylthiophene-3-carboxamide, is known to inhibit enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov Further studies are needed to explore the inhibitory potential of this compound derivatives against these and other clinically relevant enzymes.

Receptor Targeting: The structural similarity of thienopyrimidines to purine bases suggests their potential to interact with purinergic receptors or other nucleotide-binding sites. nih.gov Investigating the interaction of novel derivatives with various receptors will be crucial for understanding their pharmacological profiles.

Exploration of New Applications in Emerging Technologies

While much of the focus has been on the pharmaceutical applications of thiophene derivatives, their unique electronic and structural properties make them attractive candidates for use in emerging technologies. The thiophene ring itself is a key component in the development of conducting polymers and organic electronics. arkat-usa.org

Future research could explore the potential of this compound and its derivatives in:

Materials Science: The ability of thiophene-containing compounds to form ordered structures and participate in π-π stacking interactions makes them suitable for the design of novel organic materials. mdpi.com These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Nanotechnology: The development of targeted drug delivery systems is a rapidly growing field. Thiophene derivatives with potent biological activity could be encapsulated within nanoparticles to improve their solubility, stability, and selective delivery to target cells, such as cancer cells overexpressing specific receptors like the folate receptor. nih.gov

Computational-Guided Discovery and Optimization of Derivatives

Computational methods are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, in silico approaches can significantly accelerate the design and optimization of new derivatives.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of novel derivatives with their biological targets, such as tubulin or various kinases. mdpi.comnih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By computationally analyzing the properties of a series of synthesized compounds and their corresponding biological activities, robust SAR models can be developed. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective derivatives.

ADME-T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new chemical entities. nih.gov This allows for the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. The use of in silico structure-guided optimization has already proven effective in designing potent enzyme inhibitors. nih.gov

By integrating these computational approaches with traditional synthetic and biological methods, the discovery and development of novel this compound derivatives with enhanced properties for a variety of applications can be significantly streamlined.

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethylthiophene-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves Gewald-type reactions, where ketones or aldehydes are condensed with cyanoacetamide derivatives in the presence of sulfur and a base. For example, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a precursor) is synthesized via cyclization reactions under controlled conditions . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm structural integrity. Analytical data such as melting points, retention factors (Rf), and infrared (IR) spectra are critical for validation .

Q. What safety precautions are necessary when handling this compound?

The compound has a flash point of 106.3°C, indicating flammability risks. Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, and working in a fume hood. It is classified under GHS07 (Warning) due to potential skin/eye irritation. Proper storage conditions (cool, dry, away from oxidizers) and waste disposal protocols must be followed .

Q. How is the purity of this compound assessed in synthetic workflows?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods. For novel derivatives, microanalysis (elemental analysis) is used to confirm purity (>95%). For known compounds, comparison of NMR chemical shifts and melting points with literature data (e.g., PubChem) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Optimization studies suggest adjusting solvent polarity (e.g., acetonitrile for better solubility), temperature (60–80°C for controlled cyclization), and catalyst choice (e.g., KOH or DBU). For example, reactions using 18-crown-6 ether as a phase-transfer catalyst enhance reaction rates in biphasic systems . Kinetic monitoring via in-situ IR or GC-MS helps identify by-products and refine conditions .

Q. What structural insights can X-ray crystallography and Hirshfeld surface analysis provide for this compound derivatives?

X-ray diffraction reveals bond lengths, angles, and packing motifs. For instance, in 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide (CSD refcode KODXEH), intramolecular hydrogen bonds stabilize the planar thiophene ring. Hirshfeld analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), which correlate with solubility and stability .

Q. How do structural modifications at the 3-carboxamide position influence biological activity?

Introducing polar groups (e.g., nitrile or hydroxyl) enhances antioxidant activity by improving radical scavenging. For example, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide showed 56.9% nitric oxide scavenging due to electron-withdrawing effects at the 3rd position. Structure-activity relationship (SAR) studies using in vitro assays (e.g., DPPH, FRAP) guide rational design .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments), while molecular dynamics (MD) simulations predict solubility and diffusion coefficients. Parameters like logP (2.327) and polar surface area (97.35 Ų) are validated using software such as ChemAxon or Schrödinger Suite .

Methodological Notes

  • Synthesis : Always validate intermediates with NMR (δ 6.8–7.2 ppm for thiophene protons) and MS (m/z 170.232 for [M+H]⁺) .
  • Crystallography : Use the Cambridge Structural Database (CSD) to compare packing motifs with analogs like SUZQUA or SUYYUH .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.